

Technical Guide: FD-1080 Free Acid for Advanced In-Vivo Imaging

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Compound of Interest

Compound Name: *FD-1080 free acid*

Cat. No.: *B15362723*

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This technical guide provides an in-depth overview of FD-1080, a near-infrared (NIR-II) fluorophore, with a focus on its physicochemical properties and applications in advanced in-vivo imaging. This document outlines the available data on its molar extinction coefficient, detailed experimental protocols for its use, and conceptual diagrams to illustrate its application workflows.

Core Properties of FD-1080

FD-1080 is a heptamethine cyanine dye recognized for its excitation and emission properties within the second near-infrared (NIR-II) window, making it a valuable tool for deep-tissue, high-resolution bioimaging.^{[1][2]} Its 1064 nm excitation wavelength allows for greater tissue penetration and reduced autofluorescence compared to fluorophores excited at shorter wavelengths.^{[1][3]}

Quantitative Data Summary

While specific data for the molar extinction coefficient of FD-1080 in its free acid form is not readily available in published literature, data for its J-aggregate form has been reported. The quantum yield of FD-1080 has been observed to significantly increase when combined with fetal bovine serum (FBS).^{[1][4]}

Property	Value	Notes
Molar Extinction Coefficient (ϵ) of J-aggregates	$\sim 0.5 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	This value is for the J-aggregate form, not the free acid.[5]
Excitation Wavelength (Ex)	1064 nm	[1]
Emission Wavelength (Em)	1080 nm	[1]
Molecular Weight	765.31 g/mol	[1]
Quantum Yield (in ethanol)	0.31%	[4]
Quantum Yield (with FBS)	5.94%	The quantum yield is enhanced in the presence of Fetal Bovine Serum.[1][4]

Experimental Protocols

Determination of the Molar Extinction Coefficient of FD-1080 Free Acid

The molar extinction coefficient (ϵ) is a fundamental property that measures how strongly a substance absorbs light at a specific wavelength.[6] It can be determined experimentally using the Beer-Lambert law: $A = \epsilon cl$, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[6][7]

Materials:

- **FD-1080 free acid**
- High-purity solvent (e.g., DMSO for stock, PBS for working solutions)
- Spectrophotometer capable of measuring in the NIR range
- Quartz cuvettes (typically 1 cm path length)
- Calibrated analytical balance and volumetric flasks

Procedure:

- Prepare a Stock Solution: Accurately weigh a small amount of **FD-1080 free acid** and dissolve it in a precise volume of DMSO to create a concentrated stock solution (e.g., 10 mM).[3]
- Prepare Serial Dilutions: Create a series of dilutions from the stock solution using a suitable buffer (e.g., PBS). The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Measure Absorbance Spectrum: For one of the concentrations, scan the absorbance across a range of wavelengths to determine the wavelength of maximum absorbance (λ_{max}). For FD-1080, this is expected to be around 1046 nm.[4][8]
- Measure Absorbance of Dilutions: Set the spectrophotometer to the determined λ_{max} . Measure the absorbance of the solvent blank and each of the prepared dilutions.
- Plot and Calculate: Plot the measured absorbance (A) on the y-axis against the molar concentration (c) on the x-axis. The data should form a straight line that passes through the origin. The slope of this line is equal to the molar extinction coefficient (ϵ) when the path length (l) is 1 cm.[7]

Protocol for In-Vivo Imaging with FD-1080

FD-1080 is utilized for in-vivo imaging to visualize vasculature and monitor physiological processes.[1][3]

Materials:

- FD-1080 stock solution (e.g., 10 mM in DMSO)[3]
- Phosphate-buffered saline (PBS) or other appropriate sterile buffer
- Animal model (e.g., mouse)
- In-vivo imaging system equipped with a 1064 nm laser and appropriate NIR-II emission filters

Procedure:

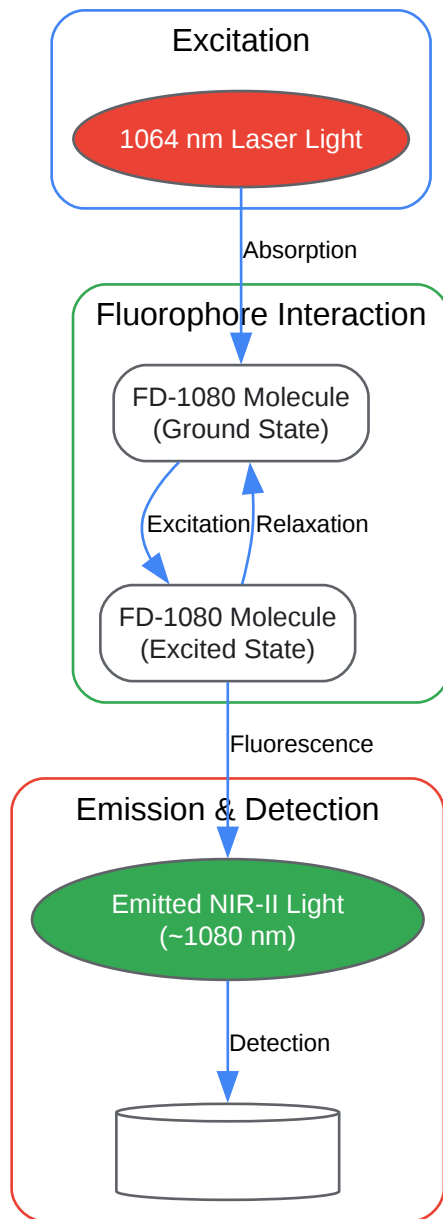
- **Prepare Working Solution:** Dilute the FD-1080 stock solution with a sterile buffer (e.g., PBS) to the desired working concentration (e.g., 80 μ M).[3] For enhanced fluorescence, FD-1080 can be complexed with FBS.[1][4]
- **Animal Administration:** Administer the FD-1080 working solution to the animal model, typically via intravenous injection (e.g., 200 μ L for a mouse).[3]
- **In-Vivo Imaging:** After a short distribution time (e.g., 10-20 minutes), place the animal in the imaging system.[3] Excite the region of interest with the 1064 nm laser and capture the emitted fluorescence using a long-pass filter (e.g., 1100 nm).[9]
- **Image Analysis:** Analyze the captured images to visualize the desired structures, such as blood vessels in the brain or limbs.[1][3]

Visualizations

Signaling Pathway and Mechanism of Action

FD-1080 is a fluorescent probe rather than a therapeutic agent that directly modulates a specific signaling pathway. Its "mechanism of action" is based on its photophysical properties of absorbing and emitting light in the NIR-II spectrum, which allows for the visualization of biological structures and processes.

Conceptual Diagram: Principle of Fluorescence Imaging



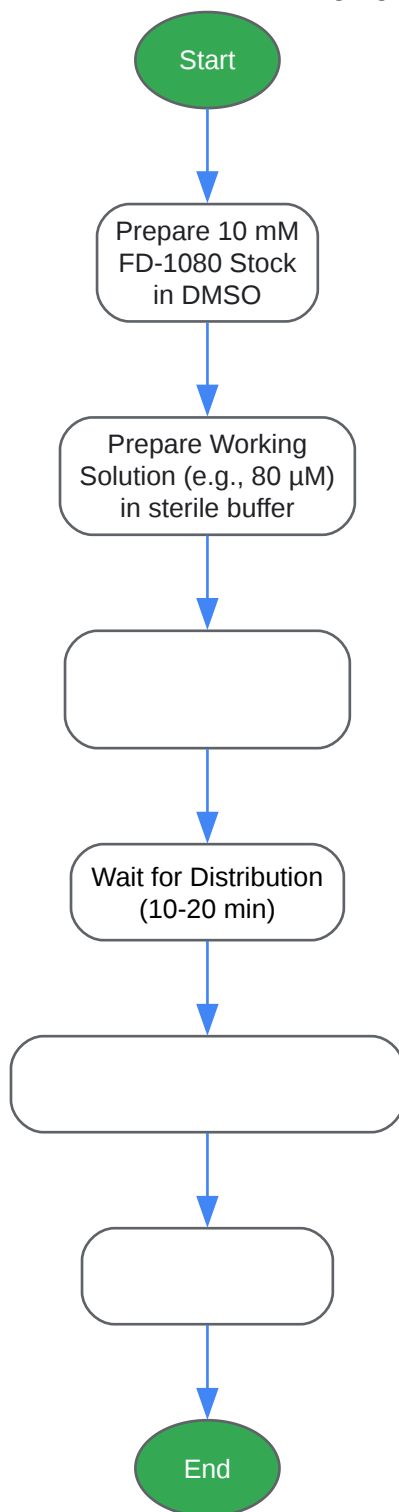
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Caption: Principle of FD-1080 fluorescence for imaging applications.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting in-vivo imaging experiments using FD-1080.

Experimental Workflow: In-Vivo Imaging with FD-1080

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